5-Methyl-5-hexen-3-yn-2-ol
Overview
Description
5-Methyl-5-hexen-3-yn-2-ol: is an organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis. The compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-hexen-3-yn-2-ol typically involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction . This method yields the desired compound with a relatively high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar alkylation and cleavage reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5-hexen-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-5-hexen-3-yn-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multiple reaction pathways.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to identify specific applications in drug development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it valuable in creating customized chemical products.
Mechanism of Action
The mechanism of action of 5-Methyl-5-hexen-3-yn-2-ol involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its derivatives may interact with cellular components, affecting metabolic pathways and exhibiting biological activity.
Comparison with Similar Compounds
Comparison: 5-Methyl-5-hexen-3-yn-2-ol is unique due to the presence of both an alkene and an alkyne functional group, which provides versatility in chemical reactions
Properties
IUPAC Name |
5-methylhex-5-en-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h7-8H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFIGZRDWHYIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987445 | |
Record name | 5-Methylhex-5-en-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68017-33-4 | |
Record name | 5-Methyl-5-hexen-3-yn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068017334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhex-5-en-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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